Molecular Topology: Geminal Difuryl vs. Mono-Furan
Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate (C19H17NO5) possesses 26 heavy atoms and 8 rotatable bonds, compared to an estimated 22 heavy atoms and 6 rotatable bonds for a representative mono-furan analog, methyl 4-((2-(furan-2-yl)ethyl)carbamoyl)benzoate (C15H15NO4). The increased molecular complexity and conformational flexibility may translate into distinct binding entropy/enthalpy compensation profiles .
| Evidence Dimension | Molecular topology (heavy atom count, rotatable bonds) |
|---|---|
| Target Compound Data | 26 heavy atoms, 8 rotatable bonds (C19H17NO5) |
| Comparator Or Baseline | Mono-furan analog (C15H15NO4): estimated 22 heavy atoms, 6 rotatable bonds |
| Quantified Difference | +4 heavy atoms, +2 rotatable bonds |
| Conditions | Calculated from chemical structure; no experimental confirmation available |
Why This Matters
Higher molecular complexity and conformational flexibility can influence target binding kinetics and selectivity, making the di-furyl compound a distinct chemical probe relative to simpler mono-furan analogs.
